Enzaplatovir
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Overview
Description
Preparation Methods
The synthesis of BTA-C585 involves several steps, starting from commercially available starting materials. The synthetic route typically includes the formation of key intermediates through a series of chemical reactions such as condensation, cyclization, and functional group transformations . The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product with high purity . Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the quality and yield of the compound .
Chemical Reactions Analysis
BTA-C585 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of BTA-C585 may lead to the formation of oxidized derivatives with different functional groups .
Scientific Research Applications
BTA-C585 has a wide range of scientific research applications, including:
Mechanism of Action
BTA-C585 exerts its effects by targeting the fusion protein of the respiratory syncytial virus. The fusion protein is essential for the virus to enter host cells. By inhibiting this protein, BTA-C585 prevents the virus from fusing with the host cell membrane, thereby blocking viral entry and subsequent replication. This mechanism involves binding to the prefusion form of the fusion protein and interfering with its conformational changes required for membrane fusion.
Comparison with Similar Compounds
BTA-C585 is unique among fusion inhibitors due to its high oral bioavailability and potent antiviral activity. Similar compounds include:
JNJ-53718678: Another fusion inhibitor with similar antiviral activity but different pharmacokinetic properties.
AK-0529: A fusion inhibitor with a different chemical structure but similar mechanism of action.
GS-5806: A fusion inhibitor that has shown efficacy in clinical trials but with different dosing requirements.
BTA-C585 stands out due to its favorable pharmacokinetic profile and effectiveness in both in vitro and in vivo studies.
Properties
IUPAC Name |
(3R)-4-(3-methyl-1,2-oxazole-4-carbonyl)-3-(6-methylpyridin-3-yl)-1,4,7-triazatricyclo[7.3.0.03,7]dodeca-9,11-dien-8-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O3/c1-13-5-6-15(10-21-13)20-12-23-7-3-4-17(23)19(27)25(20)9-8-24(20)18(26)16-11-28-22-14(16)2/h3-7,10-11H,8-9,12H2,1-2H3/t20-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUDXTBCRESIJFH-FQEVSTJZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C23CN4C=CC=C4C(=O)N2CCN3C(=O)C5=CON=C5C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=C(C=C1)[C@]23CN4C=CC=C4C(=O)N2CCN3C(=O)C5=CON=C5C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1323077-89-9 |
Source
|
Record name | Enzaplatovir [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1323077899 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ENZAPLATOVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OZ40XB915E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.